molecular formula C24H21N5O2 B2946272 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207053-13-1

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2946272
CAS RN: 1207053-13-1
M. Wt: 411.465
InChI Key: ATBJBEWVKUCEFP-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. A study by Rahmouni et al. (2016) detailed the synthesis of a series of pyrazolopyrimidines, demonstrating their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as their 5-lipoxygenase inhibition capabilities (Rahmouni et al., 2016). This research highlights the potential of pyrazolopyrimidine derivatives in developing new anticancer and anti-inflammatory drugs.

Antitumor Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class have also been explored for their antitumor properties. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). The study found significant cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment.

Enzyme Inhibition

The pyrazolopyrimidine scaffold is also notable for its enzyme inhibition properties, which can be leveraged in drug design and development. For instance, compounds synthesized with pyrazolopyrimidine cores have been examined for their ability to inhibit various enzymes, indicating potential applications in treating diseases where enzyme modulation is beneficial (Petrie et al., 1985).

Mechanism of Action

Target of Action

The primary target of this compound is the mitogen-activated protein kinase (MAPK) . MAPKs are a family of protein kinases that play a significant role in various cellular processes such as proliferation, differentiation, and cell survival/apoptosis .

Mode of Action

This compound acts as an inhibitor of the MAPK . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of the MAPK pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The MAPK pathway is a key signaling pathway in cells. It is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. The MAPK pathway controls several cellular activities, including cell growth, division, and response to stress . By inhibiting MAPK, this compound can affect these cellular activities.

Result of Action

The inhibition of the MAPK pathway by this compound can lead to a variety of cellular effects. For example, it may slow cell growth and division, potentially making it useful in the treatment of diseases characterized by abnormal cell proliferation. It could also affect how cells respond to stress, influencing their survival .

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-15-13-22(30)27-24(25-15)29-21(14-20(28-29)18-9-10-18)26-23(31)19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-8,11-14,18H,9-10H2,1H3,(H,26,31)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJBEWVKUCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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